molecular formula C4H6ClNO3 B1236916 Ethyl 2-chloro-2-(hydroxyimino)acetate

Ethyl 2-chloro-2-(hydroxyimino)acetate

Cat. No. B1236916
M. Wt: 151.55 g/mol
InChI Key: UXOLDCOJRAMLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367847B2

Procedure details

Ethyl chlorohydroxyiminoacetate (ECHA) can be produced from glycine ethyl ester hydrochloride by the in-situ generation of nitrosyl chloride gas from aqueous sodium nitrite and HCl. In particular, Glycine ethyl ester.HCl is dissolved in water. To this is added concentrated HCl solution (32%) and the reaction mixture is cooled to <10° C. HCl gas is then bubbled into the reaction mixture. An aqueous solution of sodium nitrite is dosed into the reactor while maintaining the temperature at <10° C. HCl gas is bubbled into the reactor again followed by a second portion of aqueous sodium nitrite. Finally, the product is purified from the reaction mixture by any appropriate means known to those of skill in the art. For example, the reaction mixture is stirred for a further period and then extracted with a water immiscible solvent (dichloroethane, chloroform, carbon tetrachloride) at room temperature to remove the product from the reaction mixture. The organic extracts are dried with a drying agent and the solvent is flashed off. An oily residue remains, which crystallizes on cooling. The crystals are filtered and washed with a suitable solvent to obtain a purified ECHA.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][NH2:6])[CH3:2].[ClH:8].[OH2:9]>>[Cl:8][C:5](=[N:6][OH:9])[C:4]([O:3][CH2:1][CH3:2])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to <10° C
CUSTOM
Type
CUSTOM
Details
HCl gas is then bubbled into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at <10° C
CUSTOM
Type
CUSTOM
Details
HCl gas is bubbled into the reactor
CUSTOM
Type
CUSTOM
Details
Finally, the product is purified from the reaction mixture by any appropriate means
EXTRACTION
Type
EXTRACTION
Details
extracted with a water immiscible solvent (dichloroethane, chloroform, carbon tetrachloride) at room temperature
CUSTOM
Type
CUSTOM
Details
to remove the product from the reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic extracts are dried with a drying agent
CUSTOM
Type
CUSTOM
Details
which crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
The crystals are filtered
WASH
Type
WASH
Details
washed with a suitable solvent

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.